Diethyl L-cystinate dihydrochloride
CAS No.: 22735-07-5
Cat. No.: VC21537750
Molecular Formula: C10H22Cl2N2O4S2
Molecular Weight: 369.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22735-07-5 |
---|---|
Molecular Formula | C10H22Cl2N2O4S2 |
Molecular Weight | 369.3 g/mol |
IUPAC Name | ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride |
Standard InChI | InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1 |
Standard InChI Key | BDJZWSLXDLQPNZ-FOMWZSOGSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl |
SMILES | CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl |
Canonical SMILES | CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl |
Chemical Structure and Physical Properties
Diethyl L-cystinate dihydrochloride (CAS: 22735-07-5) is a modified form of L-cystine with ethyl ester groups. It has the molecular formula C₁₀H₂₂Cl₂N₂O₄S₂ and a molecular weight of 369.3 g/mol . This compound is also known as L-Cystine bis(ethyl ester) dihydrochloride in scientific literature .
The chemical structure features a disulfide bond connecting two cysteine moieties, each with an ethyl ester group attached to the carboxyl terminus. The dihydrochloride designation indicates that the compound exists as a salt with two chloride counterions, typically associated with the protonated amino groups of the cysteine residues.
While specific physical property data for Diethyl L-cystinate dihydrochloride is limited in available literature, we can draw comparisons with structurally similar compounds to establish likely characteristics:
Based on the properties of related compounds, Diethyl L-cystinate dihydrochloride likely exists as a white powder with solubility in polar solvents such as water, methanol, and DMSO.
Structural Relationships to Similar Compounds
Diethyl L-cystinate dihydrochloride belongs to a family of modified cystine derivatives that differ primarily in their ester groups. Understanding these relationships provides insight into potential chemical behaviors and applications.
Comparison with L-Cystine Dihydrochloride
L-Cystine dihydrochloride represents the parent compound without ester modifications. It functions as a cell culture component and serves as a sulfur-containing precursor of glutathione (GSH) synthesis . The homeostasis of L-Cystine dihydrochloride is important for GSH functions in cellular metabolism .
The addition of ethyl ester groups in Diethyl L-cystinate dihydrochloride likely enhances lipophilicity compared to the parent compound, potentially affecting membrane permeability and cellular uptake.
Comparison with Dimethyl L-cystinate dihydrochloride
Dimethyl L-cystinate dihydrochloride represents a closely related analog with methyl rather than ethyl ester groups. This compound has a melting point of 182-183°C (with decomposition) and exhibits optical activity ([α]22/D 36.0°, c = 4% in methanol) . The physical properties of Diethyl L-cystinate dihydrochloride would be expected to show some similarities but with differences arising from the larger ethyl groups.
Synthesis and Production Methods
The production of similar compounds typically involves esterification of the parent amino acid. For Diethyl L-cystinate dihydrochloride, this would likely involve the reaction of L-cystine with ethanol under acidic conditions to form the ethyl ester, followed by salt formation with hydrochloric acid.
Industrial production would likely follow optimized processes designed for higher yield and purity while minimizing labor-intensive isolation or purification steps.
Research Perspectives and Future Directions
Structure-Activity Relationship Studies
Comparative studies of different cystine ester derivatives (methyl, ethyl, etc.) could provide valuable insights into structure-activity relationships. Such studies might determine whether the ethyl ester confers advantages over the methyl ester in terms of stability, efficacy, or pharmacokinetics.
Metabolic Fate and Pharmacokinetics
Research on the metabolic fate of Diethyl L-cystinate dihydrochloride would be valuable for understanding its in vivo behavior. Studies with CDME have shown that its metabolite CysME becomes incorporated into crystal structures , and similar investigations with the ethyl ester derivative would elucidate whether it follows the same pathway.
Expanded Application Studies
Beyond cystinuria, exploration of Diethyl L-cystinate dihydrochloride's potential applications in other conditions involving cystine or related amino acids could open new therapeutic avenues. This might include applications in protein folding disorders, oxidative stress conditions, or as specialized reagents in biochemical research.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume